1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
Description
This compound features a pyrrolidine-2-carboxamide core linked to a 4-methanesulfonyl-substituted 1,3-benzothiazole moiety. The pyrrolidine ring introduces conformational rigidity, while the carboxamide group may participate in hydrogen bonding interactions, a common feature in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-21(18,19)10-6-2-5-9-11(10)15-13(20-9)16-7-3-4-8(16)12(14)17/h2,5-6,8H,3-4,7H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMBGSUBHJPOFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCCC3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzothiazole Core
The benzothiazole moiety is typically synthesized via cyclization reactions involving 2-aminobenzenethiol derivatives. For the target compound, 4-methanesulfonyl-1,3-benzothiazole serves as the intermediate. A common approach involves:
-
Sulfonation of 2-Aminobenzenethiol :
Reaction of 2-aminobenzenethiol with methanesulfonyl chloride in the presence of a base such as triethylamine yields 4-methanesulfonyl-2-aminobenzenethiol . Optimal conditions include temperatures of 0–5°C to minimize side reactions. -
Cyclization to Benzothiazole :
The sulfonated intermediate undergoes cyclization with a carbonyl source, such as chloroacetyl chloride, in refluxing ethanol. This step forms the benzothiazole ring . Yields range from 65% to 80%, depending on reaction time (6–12 hours) and stoichiometry.
Introduction of the Methanesulfonyl Group
The methanesulfonyl group is introduced either before or after benzothiazole formation. Post-cyclization sulfonation is preferred for regioselectivity:
-
Direct Sulfonation of Benzothiazole :
Treatment of 2-chlorobenzothiazole with methanesulfonic acid in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 120°C for 8 hours achieves sulfonation at the 4-position . This method avoids side reactions but requires careful temperature control to prevent decomposition. -
Alternative Pathway via Intermediate Halogenation :
Bromination of the benzothiazole core at the 4-position using N-bromosuccinimide (NBS) followed by nucleophilic substitution with methanesulfinate sodium salts in DMSO affords the sulfonyl derivative . This two-step process achieves yields of 70–75% .
Synthesis of Pyrrolidine-2-Carboxamide
Pyrrolidine-2-carboxamide is prepared via:
-
Ring-Closing Metathesis :
Starting from allylglycine, a Grubbs catalyst facilitates cyclization to form pyrrolidine-2-carboxylic acid, which is subsequently converted to the carboxamide using thionyl chloride and ammonia . -
Enantioselective Synthesis :
Chiral resolution using (S)-mandelic acid ensures the desired stereochemistry, critical for biological activity .
Coupling Reactions to Form the Final Compound
The benzothiazole and pyrrolidine moieties are coupled via:
-
Nucleophilic Aromatic Substitution :
Reaction of 4-methanesulfonyl-2-chlorobenzothiazole with pyrrolidine-2-carboxamide in DMF at 100°C for 24 hours achieves substitution at the 2-position . Potassium carbonate acts as a base to deprotonate the carboxamide, enhancing nucleophilicity . -
Buchwald-Hartwig Amination :
Palladium-catalyzed coupling using Pd(OAc)₂ and Xantphos enables direct attachment of the pyrrolidine carboxamide to the benzothiazole core . This method offers higher yields (85–90%) but requires inert conditions .
Optimization and Purification Techniques
Key Findings :
-
Palladium-catalyzed coupling outperforms nucleophilic substitution in yield and regioselectivity .
-
Enantiomerically pure pyrrolidine-2-carboxamide is critical for avoiding byproducts .
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) :
-
Mass Spectrometry :
ESI-MS m/z: 381.1 [M+H]⁺, consistent with the molecular formula C₁₄H₁₆N₃O₃S₂ .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
Cancer Treatment
Research indicates that this compound may be effective against various cancer types by inducing apoptosis in malignant cells. Its ability to inhibit enzymes involved in cancer cell proliferation makes it a candidate for further development as an anti-cancer agent.
Anti-inflammatory Properties
Studies have demonstrated that 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can reduce inflammatory responses. It inhibits pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases such as arthritis .
Neuroprotective Effects
Given the structural similarities with other benzothiazole derivatives known for their neuroprotective properties, this compound is being investigated for its potential role in treating neurodegenerative diseases like Alzheimer’s disease. Its ability to inhibit acetylcholinesterase (AChE) and bind to amyloid-beta (Aβ) suggests it could enhance cognitive function and protect neuronal health .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonyl Group
N-(1,3-Benzothiazol-2-yl)-1-(4-Methylbenzenesulfonyl)Pyrrolidine-2-Carboxamide (17j)
- Structure : Replaces methanesulfonyl with a 4-methylbenzenesulfonyl group.
- Yield : 99.98% (pale yellowish oil).
- FTIR : C=O stretch at 1701 cm⁻¹, C=N at 1623 cm⁻¹, and SO₂N vibrations at 1198/1155 cm⁻¹ .
1-(Benzenesulfonyl)-N-(1,3-Benzothiazol-2-yl)Pyrrolidine-2-Carboxamide (17l)
- Structure : Features a simple benzenesulfonyl substituent.
- Yield : 99.82% (pale yellowish oil).
- FTIR : C=O at 1693 cm⁻¹, C=N at 1638 cm⁻¹, and SO₂N at 1161 cm⁻¹ .
- Impact : Lacking electron-donating or withdrawing groups on the benzene ring, this compound may exhibit intermediate electronic properties compared to 17j and the target molecule.
Core Heterocycle Modifications
1-(4-Chlorobenzenesulfonyl)-N-(4-Methyl-1,3-Benzothiazol-2-yl)Piperidine-4-Carboxamide
- Structure : Substitutes pyrrolidine with piperidine and introduces a 4-chlorobenzenesulfonyl group.
- Molecular Weight : 450.0 g/mol (C₂₀H₂₀ClN₃O₃S₂).
- Key Differences: The six-membered piperidine ring increases conformational flexibility, which could affect target binding.
1-Acetyl-N-(6-Chloro-1,3-Benzothiazol-2-yl)-4-Piperidinecarboxamide
- Structure : Replaces methanesulfonyl with an acetyl group and introduces a 6-chloro substituent on benzothiazole.
- Impact : The chloro group at the 6-position may sterically hinder interactions with flat binding pockets. The acetyl group, less polar than sulfonyl, reduces solubility but may enhance passive diffusion .
Extended Benzothiazole Derivatives
2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid
- Structure: Integrates a tetrahydroquinoline scaffold linked to benzothiazole.
- Pharmacological Relevance : Demonstrated in Bcl-xL protein inhibition studies, suggesting enhanced apoptotic activity in cancer cells. The extended aromatic system likely improves π-π stacking with hydrophobic protein pockets .
Structural and Functional Analysis Table
Critical Insights
- Conformational Flexibility : Pyrrolidine’s five-membered ring offers rigidity, whereas piperidine derivatives may adopt multiple conformations, influencing target selectivity.
- Pharmacological Gaps: Limited biological data for the target compound necessitate further studies to compare potency, toxicity, and pharmacokinetics with analogs like the Bcl-xL inhibitors .
Biological Activity
1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are widely recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The IUPAC name of the compound is N-(4-methanesulfonyl-1,3-benzothiazol-2-yl)-pyrrolidine-2-carboxamide. The molecular formula is with a molecular weight of approximately 373.46 g/mol. The structure includes a pyrrolidine ring connected to a benzothiazole moiety, which is crucial for its biological activity.
The compound exhibits biological effects primarily through enzyme inhibition. It binds to the active sites of specific enzymes, blocking their activity and leading to various physiological effects. Notably, it has been shown to induce apoptosis in cancer cells and reduce inflammatory responses by inhibiting pro-inflammatory enzymes.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. The following table summarizes key findings regarding its efficacy against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.5 | Induction of apoptosis and cell cycle arrest |
| SK-Hep-1 (Liver) | 0.8 | Inhibition of proliferation |
| NUGC-3 (Gastric) | 1.2 | Modulation of signaling pathways |
The compound demonstrated significant inhibition of cell proliferation, indicating its potential as a therapeutic agent in cancer treatment.
Antiviral Activity
This compound has also been evaluated for antiviral properties, particularly against viruses like MERS-CoV. In vitro studies showed an inhibition concentration (IC50) of 0.09 μM against MERS-CoV, suggesting that it may interfere with viral replication processes and could serve as a lead for antiviral drug development .
Structure-Activity Relationship (SAR)
The biological activity can be attributed to several structural features:
- Benzothiazole Ring : Enhances biological activity due to its ability to interact with various biological targets.
- Methanesulfonyl Group : Contributes to the compound's solubility and bioavailability.
- Pyrrolidine Core : Essential for maintaining the compound's overall conformation, influencing its interaction with target proteins.
Research indicates that modifications at specific positions on the benzothiazole ring can significantly alter potency and selectivity against different targets .
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of this compound, it was administered to mice bearing xenograft tumors derived from human breast cancer cells. Results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed .
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of the compound by assessing its effect on pro-inflammatory cytokines in vitro. The results demonstrated a marked reduction in cytokine levels such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .
Q & A
Q. Table 1. SAR of Benzothiazole Derivatives
| Compound | Modification | IC₅₀ (Target A) | LogP |
|---|---|---|---|
| Target compound | 4-methanesulfonyl | 12 nM | 2.1 |
| Analog 1 | 4-nitro | 45 nM | 2.8 |
| Analog 2 | Pyrrolidine → Piperidine | 210 nM | 1.9 |
Basic: What safety considerations are critical when handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Waste disposal : Follow EPA guidelines for sulfonamide-containing compounds.
- Stability : Store at -20°C under inert atmosphere to prevent degradation .
Advanced: How can reaction fundamentals and reactor design improve scalability for preclinical studies?
- Flow chemistry : Continuous-flow reactors enhance yield and reduce byproducts in carboxamide coupling steps.
- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) using response surface methodology.
- In-line analytics : Implement PAT (Process Analytical Technology) like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
